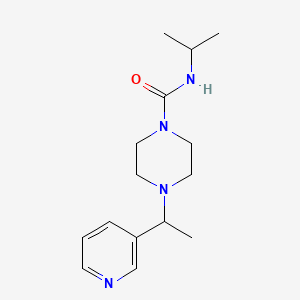![molecular formula C15H14N2O2S B7596215 5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)
5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one, also known as MPO, is a chemical compound that has been widely studied for its potential therapeutic applications. MPO belongs to the class of thiazolone derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one in lab experiments is its potent biological activity and its ability to modulate various signaling pathways involved in disease progression. However, one of the limitations of using this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of novel this compound derivatives with improved solubility and bioavailability may lead to the discovery of more potent and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one involves the reaction of 2-aminothiophenol with 3-methyl-5-(chloromethyl)oxazole in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators.
Propriétés
IUPAC Name |
5-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-8-13(19-16-10)9-17-14(11(2)20-15(17)18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSZYDZPSQLJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=C(SC2=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)



![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)


![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)